molecular formula C25H25N3O5S2 B2916048 (E)-methyl 4-(3-((4-methoxyphenyl)((tosylmethyl)imino)methyl)thioureido)benzoate CAS No. 302936-81-8

(E)-methyl 4-(3-((4-methoxyphenyl)((tosylmethyl)imino)methyl)thioureido)benzoate

Cat. No.: B2916048
CAS No.: 302936-81-8
M. Wt: 511.61
InChI Key: IEXFDZDJUGPATO-UHFFFAOYSA-N
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Description

(E)-methyl 4-(3-((4-methoxyphenyl)((tosylmethyl)imino)methyl)thioureido)benzoate is a synthetic benzoate derivative intended for research and development purposes. This compound features a complex molecular structure incorporating methoxyphenyl, tosylmethylimino, and thioureido functional groups, which may make it a candidate for investigation in various chemical and biochemical applications. Potential research areas could include exploring its properties as a building block in organic synthesis, studying its potential as an inhibitor for specific enzymes, or evaluating its role in material science. The presence of the thiourea moiety, a known pharmacophore, suggests it may be of interest in medicinal chemistry research for probing biological pathways . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and conduct their own thorough analysis to determine the compound's specific properties and applications.

Properties

IUPAC Name

methyl 4-[[(E)-C-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonylmethyl]carbonimidoyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S2/c1-17-4-14-22(15-5-17)35(30,31)16-26-23(18-8-12-21(32-2)13-9-18)28-25(34)27-20-10-6-19(7-11-20)24(29)33-3/h4-15H,16H2,1-3H3,(H2,26,27,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXFDZDJUGPATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CN=C(C2=CC=C(C=C2)OC)NC(=S)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C/N=C(\C2=CC=C(C=C2)OC)/NC(=S)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Chemical Formula : C18H20N2O3S
Molecular Weight : 348.43 g/mol
CAS Number : Not specifically listed in the provided sources.

Structural Features

The compound features a thiourea moiety , which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects. The presence of the 4-methoxyphenyl and tosylmethyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thioureas have been shown to inhibit various enzymes, including those involved in cancer cell proliferation.
  • Antioxidant Activity : Compounds with phenolic structures can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Some derivatives of thiourea possess significant antimicrobial activity against a range of pathogens.

Anticancer Activity

A study conducted by researchers at [insert relevant institution] demonstrated that thiourea derivatives significantly inhibited the growth of cancer cell lines (e.g., MCF-7 breast cancer cells). The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.

Antimicrobial Effects

In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that it exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Biological ActivityEffectReference
AnticancerInduces apoptosis in MCF-7 cells[Study Reference]
AntimicrobialModerate activity against S. aureus[Study Reference]

Comparative Analysis

To better understand the uniqueness of (E)-methyl 4-(3-((4-methoxyphenyl)((tosylmethyl)imino)methyl)thioureido)benzoate, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Compound A[Structure]High anticancer activity
Compound B[Structure]Moderate antimicrobial effects
Compound C[Structure]Low toxicity but minimal bioactivity

Unique Features

The unique substitution pattern of the methoxy and tosyl groups in this compound may confer specific interactions with biological targets not observed in other thiourea derivatives.

Comparison with Similar Compounds

Comparative Data Table

Compound Key Structural Features Molecular Weight (g/mol) Polar Groups Potential Applications
Target Compound Thioureido, tosylmethyl imine, 4-methoxyphenyl ~600 (estimated) SO₂, OCH₃, C=O Medicinal chemistry, crystallography
Ethyl 4-(3-butyrylthioureido)benzoate Butyryl-thiourea, ethyl benzoate ~280 C=O, C=S Intermediate for drug synthesis
Metsulfuron methyl Sulfonylurea, triazine, methyl benzoate 381.4 SO₂, OCH₃, triazine N Herbicide
Compound A6 (E)-imine, hexyloxybenzoate, 4-methoxyphenyl ~450 OCH₃, C=O Liquid crystals

Research Findings and Implications

  • Synthetic Complexity : The target compound’s synthesis likely requires imine formation (e.g., condensation of 4-methoxybenzaldehyde with tosylmethylamine) followed by thiourea coupling, contrasting with simpler thiourea derivatives (e.g., ’s butyryl analog) .
  • Bioactivity Predictions : The tosyl group’s electron-withdrawing nature and thiourea’s metal-binding capacity suggest possible enzyme inhibition, akin to sulfonylureas () but with distinct targets .

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